

# Flow cytometry analysis of immune cells after "STING agonist-1" treatment

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                 |           |
|----------------------|-----------------|-----------|
| Compound Name:       | STING agonist-1 |           |
| Cat. No.:            | B1674300        | Get Quote |

Here are the detailed Application Notes and Protocols for the flow cytometry analysis of immune cells following treatment with "**STING agonist-1**".

# Application Notes: Immune Cell Profiling after STING Agonist-1 Treatment Introduction

The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system that detects cytosolic DNA, a signal of infection or cellular damage.[1][2] Activation of the STING pathway triggers the production of type I interferons (IFN-I) and other pro-inflammatory cytokines, which are essential for orchestrating a robust anti-tumor immune response.[3][4] STING agonists, such as the designated "STING agonist-1," are a class of immunotherapeutic agents designed to pharmacologically activate this pathway.[5] Intratumoral administration of STING agonists can remodel the tumor microenvironment (TME), enhance antigen presentation, and promote the activation and infiltration of various immune cells, leading to tumor regression.[4][6] Flow cytometry is an indispensable tool for quantifying the complex cellular changes within the TME and draining lymph nodes following treatment with STING agonist-1.

#### **Mechanism of Action: The cGAS-STING Pathway**

The canonical STING pathway is initiated when the enzyme cyclic GMP-AMP synthase (cGAS) binds to double-stranded DNA (dsDNA) present in the cytoplasm.[7][8] This binding activates



#### Methodological & Application

Check Availability & Pricing

cGAS to synthesize the second messenger 2',3'-cyclic GMP-AMP (cGAMP).[9] cGAMP then binds to the STING protein, which is anchored in the membrane of the endoplasmic reticulum (ER).[4] This binding event induces a conformational change in STING, leading to its translocation from the ER to the Golgi apparatus.[3][9] In the Golgi, STING serves as a scaffold to recruit and activate TANK-binding kinase 1 (TBK1).[8] TBK1 subsequently phosphorylates the transcription factor Interferon Regulatory Factor 3 (IRF3).[3][10] Phosphorylated IRF3 dimerizes, translocates to the nucleus, and drives the transcription of genes encoding for type I IFNs (e.g., IFN- $\beta$ ).[7][9] This cascade bridges the innate and adaptive immune systems, ultimately leading to enhanced T cell activation and anti-tumor immunity.[8]





Click to download full resolution via product page

Caption: The cGAS-STING signaling pathway activated by STING Agonist-1.



# **Expected Immunological Outcomes of STING Agonist-1 Treatment**

Treatment with STING agonists leads to significant and measurable changes in the composition and activation status of immune cells.

- Dendritic Cells (DCs): STING activation promotes the maturation of DCs, characterized by
  the upregulation of co-stimulatory molecules like CD80 and CD86, and MHC class II
  molecules.[3][11] This enhances their ability to present tumor antigens to T cells, particularly
  promoting cross-priming of CD8+ T cells by Batf3-lineage DCs.[4][12]
- T Cells: A primary goal of STING agonist therapy is to increase the infiltration and activation of cytotoxic CD8+ T cells within the tumor.[4][13] Studies show an expansion of total T cell populations (both CD4+ and CD8+) and an increase in activated (CD69+) and effector T cells post-treatment.[12][13] However, direct activation of the STING pathway in T cells may also negatively affect their function, a factor to consider in therapeutic strategies.[14]
- Natural Killer (NK) Cells: STING agonists can facilitate the infiltration of NK cells into the tumor.[13] These cells are crucial for direct tumor cell lysis. However, some studies suggest that STING-induced regulatory B cells may compromise NK cell function.[15]
- Myeloid Cells: STING agonist treatment significantly impacts myeloid cell populations. It can
  drive the recruitment of monocytic lineage cells and promote their differentiation towards a
  pro-inflammatory M1 macrophage phenotype while reducing macrophages with a pro-tumor
  profile.[1][16][17]

#### **Quantitative Data Summary**

The following tables summarize quantitative changes in immune cell populations observed in preclinical models after STING agonist treatment, as measured by flow cytometry.

Table 1: Changes in T Cell Populations



| Cell Type                             | Model / Treatment                   | Change Observed                                 | Source |
|---------------------------------------|-------------------------------------|-------------------------------------------------|--------|
| Total T Cells<br>(CD3+)               | Merkel Cell<br>Carcinoma<br>(Human) | ~2-fold increase<br>(from 18% to 36%<br>of TME) | [13]   |
| Activated CD8+ T Cells (CD69+/CD62L-) | Ovarian Cancer<br>(Mouse)           | Significant increase in percentage              | [12]   |
| PD-1+ CD8+ T Cells                    | Ovarian Cancer<br>(Mouse)           | Significant increase in percentage              | [12]   |

| Cancer-Specific CD8+ T Cells | Merkel Cell Carcinoma (Human) | Expanded from 0.39% to 0.93% of TME  $\mid$ [13] |

Table 2: Changes in Dendritic and Myeloid Cell Populations

| Cell Type                  | Model / Treatment                      | Change Observed                                       | Source |
|----------------------------|----------------------------------------|-------------------------------------------------------|--------|
| Migratory cDC1<br>(XCR1+)  | B16 Melanoma<br>(Mouse) / ADU-<br>S100 | Significant<br>increase in<br>draining lymph<br>nodes | [16]   |
| Migratory cDC2<br>(CD172+) | B16 Melanoma<br>(Mouse) / ADU-S100     | Significant increase in draining lymph nodes          | [16]   |
| CD103+ DCs                 | Ovarian Cancer<br>(Mouse)              | Significant increase in percentage                    | [12]   |
| Ly6Chi Monocytes           | B16 Melanoma<br>(Mouse) / ADU-S100     | Significant increase in draining lymph nodes          | [16]   |

| M1 Macrophages | Pancreatic Cancer (Mouse) / D166 | Promoted polarization towards M1 phenotype |[1] |

## **Experimental Protocols**



This section provides a detailed protocol for the analysis of tumor-infiltrating lymphocytes (TILs) and other immune cells from a mouse tumor model treated with **STING agonist-1**.

### **Overall Experimental Workflow**





Click to download full resolution via product page

Caption: Standard workflow for flow cytometry analysis post-STING agonist treatment.



#### **Materials and Reagents**

- Reagents: STING agonist-1, Vehicle control (e.g., PBS, DMSO), Collagenase Type IV,
   DNase I, Red Blood Cell (RBC) Lysis Buffer, Phosphate-Buffered Saline (PBS), FACS Buffer (PBS + 2% FBS + 1mM EDTA).
- Antibodies: A panel of fluorescently-conjugated antibodies. See Table 3 for a recommended panel.
- Supplies: GentleMACS Dissociator and C Tubes (or similar), 70 µm cell strainers, 5 mL FACS tubes, refrigerated centrifuge, multi-parameter flow cytometer.

Table 3: Recommended Antibody Panel for Murine TME Analysis



| Target        | Fluorochrome     | Cell Population(s) Identified                   |
|---------------|------------------|-------------------------------------------------|
| CD45          | BUV395           | All hematopoietic cells (Leukocytes)            |
| Live/Dead Dye | e.g., Zombie NIR | Distinguishes live/dead cells                   |
| CD3ɛ          | APC-Cy7          | T Cells                                         |
| CD4           | PE-Cy7           | Helper T Cells                                  |
| CD8α          | PerCP-Cy5.5      | Cytotoxic T Cells                               |
| CD11b         | BV605            | Myeloid Cells (Macrophages,<br>Monocytes, etc.) |
| CD11c         | BV786            | Dendritic Cells                                 |
| F4/80         | PE               | Macrophages                                     |
| Ly6G          | FITC             | Neutrophils                                     |
| Ly6C          | APC              | Monocytes                                       |
| NK1.1         | BV421            | NK Cells                                        |
| PD-1          | BV650            | Exhausted/Activated T Cells                     |
| CD69          | PE-Dazzle594     | Early Activation Marker (T<br>Cells)            |

| MHC-II (I-A/I-E) | AF700 | Antigen Presenting Cells (DCs, Macrophages, B cells) |

#### **Protocol Steps**

- Animal Treatment:
  - Implant tumor cells (e.g., 5x105 B16.F10 cells) subcutaneously into the flank of C57BL/6 mice.
  - Once tumors are established (e.g., 50-100 mm³), administer **STING agonist-1** intratumorally at the desired concentration. Administer vehicle to the control group.



- Harvest tissues at desired time points (e.g., 24h, 72h, 7 days) post-treatment.[16]
- Tissue Processing (Tumor):
  - Excise tumors, weigh them, and mince them into small pieces in a petri dish containing RPMI media.
  - Transfer minced tissue to a GentleMACS C Tube containing an enzyme cocktail (e.g., RPMI with Collagenase IV and DNase I).
  - Run the appropriate program on a GentleMACS Dissociator. Alternatively, incubate at 37°C for 30-45 minutes with intermittent vortexing.
  - $\circ$  Quench the digestion with FACS buffer and pass the suspension through a 70  $\mu$ m cell strainer into a 50 mL conical tube.
  - Centrifuge cells at 400 x g for 7 minutes at 4°C. Discard the supernatant.
  - (Optional) If blood contamination is high, resuspend the pellet in 1 mL of RBC Lysis Buffer and incubate for 1-2 minutes at room temperature. Quench with 10 mL of FACS buffer and centrifuge again.
  - Resuspend the final cell pellet in FACS buffer and perform a cell count.
- Antibody Staining:
  - Aliquot up to 1-2 x 106 cells per FACS tube.
  - Wash cells with 2 mL of PBS and centrifuge at 400 x g for 5 minutes. Decant supernatant.
  - Resuspend cells in 100 μL of Live/Dead staining solution (prepared according to the manufacturer's protocol) and incubate for 20 minutes at room temperature, protected from light.
  - Wash cells with 2 mL of FACS buffer, centrifuge, and decant.
  - $\circ$  Resuspend the cell pellet in 50  $\mu$ L of Fc Block (anti-CD16/32) solution to prevent non-specific antibody binding. Incubate for 10 minutes at 4°C.



- Without washing, add 50 μL of the surface antibody cocktail (containing all antibodies from Table 3, pre-titrated and diluted in FACS buffer).
- Incubate for 30 minutes at 4°C, protected from light.
- Wash cells twice with 2 mL of FACS buffer, centrifuging at 400 x g for 5 minutes.
- Resuspend the final pellet in 300-500 μL of FACS buffer for acquisition.
- Flow Cytometry Acquisition and Analysis:
  - Acquire samples on a properly calibrated flow cytometer, ensuring single-stain controls are run for compensation.
  - Collect a sufficient number of events (e.g., 200,000-500,000 events in the CD45+ gate).
  - Analyze the data using software like FlowJo.
  - Gating Strategy:
    - 1. Gate on cells using FSC-A vs. SSC-A to exclude debris.
    - 2. Create a singlet gate (FSC-H vs. FSC-A) to exclude doublets.
    - 3. Gate on live cells using the viability dye.
    - 4. From live singlets, gate on CD45+ cells to identify all immune cells.
    - 5. From the CD45+ population, identify major lineages: T cells (CD3+), Myeloid cells (CD11b+), NK cells (NK1.1+), and DCs (CD11c+ MHC-IIhi).
    - 6. Further subset these populations (e.g., gate on CD4+ and CD8+ from the CD3+ gate) to quantify changes between treatment groups.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. Identification of a Novel Small Molecule STING Agonist Reshaping the Immunomicroenvironment of Pancreatic Ductal Adenocarcinoma PMC [pmc.ncbi.nlm.nih.gov]
- 2. publications.cuni.cz [publications.cuni.cz]
- 3. Frontiers | Characterization of a Novel Compound That Stimulates STING-Mediated Innate Immune Activity in an Allele-Specific Manner [frontiersin.org]
- 4. STING pathway agonism as a cancer therapeutic PMC [pmc.ncbi.nlm.nih.gov]
- 5. Turning on an immune pathway in tumors could lead to their destruction | MIT News |
   Massachusetts Institute of Technology [news.mit.edu]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. m.youtube.com [m.youtube.com]
- 10. Comparative Molecular, Innate, and Adaptive Impacts of Chemically Diverse STING Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. jitc.bmj.com [jitc.bmj.com]
- 14. STING agonism turns human T cells into interferon-producing cells but impedes their functionality - PMC [pmc.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
- 16. academic.oup.com [academic.oup.com]
- 17. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Flow cytometry analysis of immune cells after "STING agonist-1" treatment]. BenchChem, [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b1674300#flow-cytometry-analysis-of-immune-cells-after-sting-agonist-1-treatment]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com